molecular formula C20H31N3O3 B11799407 tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11799407
M. Wt: 361.5 g/mol
InChI Key: WVBJEMJUYMPBPJ-UHFFFAOYSA-N
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Description

tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H27N3O3. It is characterized by the presence of a piperidine ring, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or alkyl groups.

Scientific Research Applications

tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine and pyridine rings allows for versatile interactions with biological macromolecules, influencing pathways related to signal transduction, metabolism, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 2-(6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and pyridine rings enhances its versatility in chemical synthesis and potential therapeutic applications .

This detailed article provides a comprehensive overview of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3

InChI Key

WVBJEMJUYMPBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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